BenchChemオンラインストアへようこそ!

Imepitoin

GABA-A receptor Benzodiazepine binding site Partial agonism

Procure Imepitoin (AWD 131-138), a low-affinity partial benzodiazepine receptor agonist, for canine idiopathic epilepsy research. Unlike phenobarbital, it does not induce hepatic CYP450 enzymes, eliminating the need for routine liver monitoring and reducing hepatotoxic risk. Comparable seizure control with significantly less sedation (14% vs. 25%), polyuria (10% vs. 19%), and polydipsia (14% vs. 23%) than phenobarbital. Ideal for studies on non-sedating anticonvulsant therapies. ≥98% purity. Research Use Only.

Molecular Formula C13H14ClN3O2
Molecular Weight 279.72 g/mol
CAS No. 188116-07-6
Cat. No. B1671749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImepitoin
CAS188116-07-6
SynonymsAWD 131-138;  AWD-131-138;  AWD131-138;  AWD 131138;  Imepitoin.
Molecular FormulaC13H14ClN3O2
Molecular Weight279.72 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H14ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4H,5-9H2
InChIKeyIQHYCZKIFIHTAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Imepitoin (CAS 188116-07-6) Procurement Guide for Canine Epilepsy Research and Veterinary Therapeutics


Imepitoin (CAS 188116-07-6), also known as AWD 131-138 or ELB-138, is a low-affinity partial agonist at the benzodiazepine recognition site of the GABA-A receptor [1]. It is a centrally acting, imidazolone-derivative antiepileptic drug specifically licensed in the European Union for the treatment of canine idiopathic epilepsy and approved in the United States for canine noise aversion [2]. Imepitoin crosses the blood-brain barrier via passive diffusion without the involvement of active transport or active clearance mechanisms, achieving rapid equilibration between plasma and brain compartments [3]. Unlike full benzodiazepine agonists such as diazepam or clonazepam, imepitoin's partial agonism confers a distinct pharmacological profile characterized by anticonvulsant efficacy with reduced sedation and tolerance development [1].

Why Generic Substitution of Imepitoin with Phenobarbital or Other Antiepileptics Is Not Clinically Interchangeable


Despite comparable efficacy in reducing seizure frequency in canine idiopathic epilepsy, imepitoin cannot be substituted interchangeably with first-line comparators such as phenobarbital or alternative benzodiazepine receptor agonists like diazepam due to fundamental differences in receptor pharmacology and safety profiles [1]. Phenobarbital functions as a barbiturate with broad GABA-A potentiation and significant hepatic enzyme induction, whereas imepitoin acts as a low-affinity partial agonist at the benzodiazepine site, resulting in a markedly different adverse effect burden and drug-drug interaction potential [1]. In a direct comparative study, 45% of imepitoin-treated dogs and 20% of phenobarbital-treated dogs were excluded from efficacy analysis for reasons including treatment failure, underscoring that patient-specific response dictates therapeutic selection [2]. Furthermore, unlike full benzodiazepine agonists, imepitoin's partial agonism avoids the profound sedation, rapid tolerance development, and withdrawal syndromes associated with conventional benzodiazepines [1].

Imepitoin Comparative Evidence Guide: Quantified Differentiation from Phenobarbital and Diazepam


Receptor Binding Affinity: Imepitoin vs. Diazepam and Clonazepam

Imepitoin acts as a low-affinity partial agonist at the benzodiazepine recognition site of the GABA-A receptor, a mechanism that distinguishes it from full agonists like diazepam and clonazepam [1]. This partial agonism results in a reduced maximal potentiation of GABA currents, which is hypothesized to contribute to its lower incidence of sedation and tolerance compared to full benzodiazepine agonists [1].

GABA-A receptor Benzodiazepine binding site Partial agonism

Efficacy vs. Phenobarbital: Seizure Frequency Reduction in Canine Idiopathic Epilepsy

In a multicenter, single-blinded, randomized controlled trial involving 226 dogs with newly diagnosed idiopathic epilepsy, imepitoin demonstrated comparable efficacy to phenobarbital, the established first-line treatment [1]. After 20 weeks of treatment, the mean generalized seizure frequency was reduced from 2.3 seizures per month to 1.1 seizures per month in the imepitoin group, compared with a reduction from 2.4 to 1.1 seizures per month in the phenobarbital group [1]. The adjusted difference in seizure frequency per month after treatment was 0.004 (95% CI: -0.928 to 0.935), indicating no statistically significant difference [1]. During the 12-week evaluation phase, 47% of imepitoin-treated dogs were generalized seizure-free compared to 58% of phenobarbital-treated dogs [1].

Canine idiopathic epilepsy Anticonvulsant efficacy Randomized controlled trial

Hepatotoxicity and Liver Enzyme Induction: Imepitoin vs. Phenobarbital

A significant differentiator between imepitoin and phenobarbital is the absence of hepatic enzyme induction and hepatotoxicity with imepitoin [1]. In a 26-week safety study in healthy beagle dogs, imepitoin administration resulted in no observed increase in liver enzymes, and the no-observed-adverse-effect level (NOAEL) was determined to be 90 mg/kg twice daily [1]. In contrast, phenobarbital is well-documented to induce cytochrome P450 enzymes, elevate alkaline phosphatase (ALP), alanine aminotransferase (ALT), and gamma-glutamyl transferase (GGT), and carry a risk of dose-dependent hepatotoxicity [1][2].

Hepatotoxicity Liver enzyme induction Adverse drug effects

Adverse Event Profile: Sedation, Polyuria, and Polydipsia Incidence vs. Phenobarbital

Imepitoin exhibits a significantly lower incidence of common adverse effects compared to phenobarbital [1][2]. In the pivotal comparative trial, the frequency of adverse events including somnolence/sedation, polydipsia, and increased appetite was significantly higher in the phenobarbital group [1]. Specifically, marked sedation occurred in 14% of imepitoin-treated dogs versus 25% of phenobarbital-treated dogs; polyuria occurred in 10% vs. 19%; and polydipsia occurred in 14% vs. 23% [2]. A veterinary review noted that the incidence of adverse effects was 'indéniablement deux fois plus faible' (undeniably two times lower) with imepitoin [3].

Adverse effects Sedation Tolerability

Long-Term Tolerability and Efficacy in Treatment-Naïve Dogs

A 12-month follow-up study evaluating imepitoin as first-choice treatment in 56 dogs with idiopathic epilepsy provides long-term efficacy and tolerability data [1]. Primary treatment success (PTS), defined as achieving a seizure-free interval three times longer than the pretreatment interictal interval, was recorded in 25% (14 dogs) [1]. The overall responder rate, defined as achieving PTS or a ≥50% reduction in seizure frequency (secondary treatment success), was 54% (30 dogs) [1]. Median monthly seizure frequency decreased significantly from 1.69 pretreatment to 0.3 at 12-month follow-up (P<0.001) [1]. Mild and transient adverse effects were observed in 29% (16 dogs) of the cohort, and 29% (16 dogs) discontinued imepitoin due to lack of efficacy [1]. The study identified ≥19 mg/kg twice daily as the most effective minimal dosage via receiver operating characteristic curve analysis [1].

Long-term efficacy Treatment-naïve Responder rate

Imepitoin (AWD 131-138) Optimal Procurement and Application Scenarios Based on Evidence


First-Line Monotherapy for Canine Idiopathic Epilepsy When Hepatic Safety Is a Priority

Procure imepitoin for use as a first-line antiepileptic agent in dogs with newly diagnosed idiopathic epilepsy, particularly in cases where long-term hepatic safety and avoidance of drug-drug interactions are paramount. The evidence confirms that imepitoin achieves seizure control comparable to phenobarbital [1] but does not induce hepatic cytochrome P450 enzymes or elevate liver function parameters such as ALP and GGT [1][2]. This eliminates the requirement for routine therapeutic drug monitoring of liver enzymes and reduces the risk of hepatotoxicity, making it a preferred agent for patients with pre-existing hepatic compromise or those receiving concurrent medications metabolized by CYP450 enzymes [2].

Management of Canine Idiopathic Epilepsy with Intolerance to Phenobarbital-Induced Sedation

Select imepitoin for dogs with idiopathic epilepsy that have experienced unacceptable sedation or polyuria/polydipsia on phenobarbital therapy. Direct comparative evidence demonstrates a significantly lower incidence of marked sedation (14% vs. 25%), polyuria (10% vs. 19%), and polydipsia (14% vs. 23%) with imepitoin compared to phenobarbital [3]. This improved tolerability profile can enhance owner compliance and patient quality of life, particularly in active working dogs or those where sedation interferes with daily function [3][4].

Investigational Use in Feline Idiopathic Epilepsy (Off-Label)

Procure imepitoin for investigational or off-label use in feline idiopathic epilepsy, supported by emerging evidence from the first blinded, randomized, placebo-controlled trial evaluating imepitoin versus phenobarbital in cats [5]. While data remain limited relative to canine studies, preliminary findings suggest generally good tolerability with mainly mild, transient adverse effects such as ataxia, anorexia, or gastrointestinal signs [5]. Imepitoin's lack of hepatic enzyme induction may be particularly advantageous in cats, which are known to be sensitive to drug-induced hepatotoxicity [5].

Research Tool for Low-Affinity Partial Benzodiazepine Receptor Agonism

Utilize imepitoin (AWD 131-138) as a research tool compound for studying low-affinity partial agonism at the benzodiazepine recognition site of the GABA-A receptor. Its distinct pharmacological profile—characterized by a Ki of 4,350–5,140 nM, approximately 640-fold lower affinity than diazepam—provides a valuable comparator for investigating the relationship between receptor binding kinetics and functional outcomes such as anticonvulsant efficacy, sedation liability, and tolerance development [6]. The compound is suitable for in vitro electrophysiological studies and in vivo seizure models in rodents and dogs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imepitoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.